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Executive Summary
This technical guide addresses the spectroscopic profile of methyl 5-formylvalerate. A

comprehensive search of prominent public spectroscopic databases, including the Spectral

Database for Organic Compounds (SDBS), the National Institute of Standards and Technology

(NIST) Chemistry WebBook, PubChem, and ChemSpider, was conducted to collate

experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Despite a

thorough search, experimental spectroscopic data for methyl 5-formylvalerate is not currently

available in these public repositories.

This document, therefore, provides a predictive overview of the expected spectroscopic

characteristics of methyl 5-formylvalerate based on the known spectral properties of its

constituent functional groups (an aldehyde and a methyl ester). Additionally, general

experimental protocols for acquiring such data are outlined. This information can serve as a

valuable reference for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl 5-formylvalerate.

These predictions are based on established principles of NMR, IR, and mass spectrometry and

by comparing with data for structurally similar compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data for
Methyl 5-Formylvalerate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 Triplet (t) 1H -CHO

~3.6 Singlet (s) 3H -OCH₃

~2.4 Triplet (t) 2H -CH₂-CHO

~2.3 Triplet (t) 2H -CH₂-COOCH₃

~1.6 Multiplet (m) 4H -CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Methyl 5-Formylvalerate

Chemical Shift (δ, ppm) Assignment

~202 -CHO

~174 -COOCH₃

~51 -OCH₃

~43 -CH₂-CHO

~33 -CH₂-COOCH₃

~28 -CH₂-CH₂-CH₂-

~21 -CH₂-CH₂-CH₂-

Table 3: Predicted Infrared (IR) Absorption Bands for
Methyl 5-Formylvalerate
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium-Strong C-H stretch (alkane)

~2820, ~2720 Medium (characteristic) C-H stretch (aldehyde)

~1740 Strong C=O stretch (ester)

~1725 Strong C=O stretch (aldehyde)

~1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Fragmentation for
Methyl 5-Formylvalerate

m/z Interpretation

144 Molecular ion [M]⁺

115 Loss of -CHO

113 Loss of -OCH₃

87 McLafferty rearrangement (ester)

74 McLafferty rearrangement (ester, base peak)

59 [COOCH₃]⁺

43 [CH₃CO]⁺

29 [CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like methyl 5-formylvalerate. Specific parameters may need to be optimized based

on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 5-formylvalerate in

~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard

(e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon environment. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like methyl 5-formylvalerate, the spectrum can be

obtained neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of methyl 5-formylvalerate into the mass

spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS,

to generate the molecular ion and fragment ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to

obtain the mass-to-charge ratio (m/z) of each ion.
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of an organic compound like methyl 5-formylvalerate.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

methyl 5-formylvalerate.

Conclusion
While experimental spectroscopic data for methyl 5-formylvalerate is not readily available in

public databases, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR,

IR, and mass spectra. The provided general experimental protocols offer a starting point for

researchers aiming to acquire and analyze this data. The logical workflow diagram further

clarifies the process of structural elucidation using these key spectroscopic techniques. It is

recommended that any future experimental data obtained for this compound be deposited in

public databases to aid the scientific community.
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To cite this document: BenchChem. [Spectroscopic Data for Methyl 5-Formylvalerate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013720#methyl-5-formylvalerate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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